1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- Intermediate
Brand Name: Vulcanchem
CAS No.: 28958-90-9
VCID: VC0196049
InChI: InChI=1S/C6H11N3O2/c7-6-8-3-1-2-4(9-6)5(10)11/h4H,1-3H2,(H,10,11)(H3,7,8,9)/t4-/m0/s1
SMILES: C1CC(NC(=NC1)N)C(=O)O
Molecular Formula: C6H11N3O2
Molecular Weight: 157.17 g/mol

1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-

CAS No.: 28958-90-9

Impurities

VCID: VC0196049

Molecular Formula: C6H11N3O2

Molecular Weight: 157.17 g/mol

Purity: > 95%

1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- - 28958-90-9

CAS No. 28958-90-9
Product Name 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-
Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
IUPAC Name (7S)-2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid
Standard InChI InChI=1S/C6H11N3O2/c7-6-8-3-1-2-4(9-6)5(10)11/h4H,1-3H2,(H,10,11)(H3,7,8,9)/t4-/m0/s1
Standard InChIKey IKIABDZHSNNOSK-BYPYZUCNSA-N
Isomeric SMILES C1C[C@H](NC(=NC1)N)C(=O)O
SMILES C1CC(NC(=NC1)N)C(=O)O
Canonical SMILES C1CC(NC(=NC1)N)C(=O)O
Appearance Solid powder
Description Intermediate
Purity > 95%
Quantity Milligrams-Grams
Synonyms (7S)-2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid
PubChem Compound 206956
Last Modified Nov 11 2021
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